N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
This compound is a complex organic molecule with several functional groups, including a thiazole ring (a five-membered ring containing nitrogen and sulfur), a benzodioxine ring (a seven-membered ring containing two oxygens), and a carboxamide group (a carbonyl (C=O) group attached to a nitrogen). These functional groups could potentially allow for various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and benzodioxine rings would add rigidity to the structure and could influence its chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are influenced by the compound’s molecular structure .Scientific Research Applications
Antibacterial and Antifungal Agents
Compounds related to N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide have shown promising antibacterial and antifungal activities. A study by (Palkar et al., 2017) demonstrated significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. Similarly, research by (Abbasi et al., 2020) identified certain derivatives with substantial antibacterial and antifungal potential.
Antitumor Activity
Several studies have highlighted the antitumor properties of related compounds. Research by (Ostapiuk et al., 2017) found that specific thiazole derivatives, similar in structure to the compound , exhibited significant antitumor effects. Another study by (Ravinaik et al., 2021) also demonstrated considerable anticancer activity in several cancer cell lines.
Pharmacological Activity
A study by (Wang et al., 2011) on similar compounds showed promising results in breast cancer metastasis inhibition and apoptosis induction. This suggests potential pharmacological applications in cancer treatment.
Biological Activity in Textiles
Research by (Khalifa et al., 2015) explored the use of related compounds in dyeing polyester fibers, with findings indicating antioxidant and antimicrobial activities. This indicates potential applications in developing biologically active fabrics.
Mechanism of Action
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its chemical structure, it’s plausible that oprea1_697762 could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
The exact biochemical pathways affected by Oprea1_697762 are currently unknown due to the lack of specific target information. Once the primary targets are identified, it would be possible to map the compound’s effects onto known biochemical pathways .
Pharmacokinetics
The compound’s chemical structure suggests it could be well-absorbed due to its balance of hydrophobic and hydrophilic regions, which could enhance its bioavailability .
Result of Action
The molecular and cellular effects of Oprea1_697762’s action are currently unknown. These effects would be determined by the compound’s primary targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence Oprea1_697762’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially alter the compound’s structure and therefore its ability to interact with its targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-12-3-5-15(13(2)9-12)16-11-26-20(21-16)22-19(23)14-4-6-17-18(10-14)25-8-7-24-17/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRWECYMLAOGPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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